![molecular formula C19H19F2NO4S B2415537 tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327196-22-4](/img/structure/B2415537.png)

tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

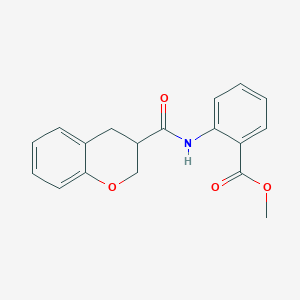

Tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a chemical compound that has been the subject of scientific research due to its potential use in pharmaceutical development.

Aplicaciones Científicas De Investigación

Cancer Treatment Research

Research has explored sulfonyl acrylonitriles, related to tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate, as potential inhibitors of cancer metastasis. A study found that analogues of sulfonylacrylonitrile induced cancer cell apoptosis during adhesion to mesothelial cells, suggesting potential for treating intra-abdominal cancers (Shen et al., 2015).

Polymer Science

In the field of polymer science, the chemical has been involved in the synthesis of primary amine end-functional poly(tert-butyl acrylate)s. This process involved converting bromide-end polymers into phthalimido intermediates, then hydrolyzing to result in polymers terminated by a primary amine function (Monge et al., 2007).

Synthesis of Chiral Building Blocks

The compound has been used in the synthesis of chiral building blocks. A study showed the application of di-tert-butyl methylenemalonate, a related compound, in the asymmetric conjugate addition of aldehydes to acrylates, leading to chiral building blocks (Kano et al., 2012).

Biomedical Imaging

In biomedical imaging, hyperbranched fluoropolymers, similar to tert-butyl acrylate derivatives, have been used to create micelles as potential (19)F MRI agents. These micelles demonstrated potential as novel agents for various biomedical studies (Du et al., 2008).

Bioconjugation Applications

The compound has also found use in bioconjugation. Amino-functional macroporous monoliths were surface modified with initiators for atom transfer radical polymerization of (meth)acrylic monomers like tert-butyl acrylate. This methodology opens new possibilities for bioconjugation of porous materials for bioseparation applications (Audouin et al., 2012).

Photovoltaic Applications

In the realm of renewable energy, organic dyes related to tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate were synthesized for use in solid-state dye-sensitized solar cells. The study found that the chemical compatibility between the hole conductor and dye significantly affected the photovoltaic performance (Kwon et al., 2012).

Propiedades

IUPAC Name |

tert-butyl (E)-3-(4-fluoroanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO4S/c1-19(2,3)26-18(23)17(12-22-14-10-8-13(20)9-11-14)27(24,25)16-7-5-4-6-15(16)21/h4-12,22H,1-3H3/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNNAOGJBCQSHA-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C(=C\NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-bromothiophen-2-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2415455.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)

![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)

![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)

![3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2415467.png)

![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)

![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)